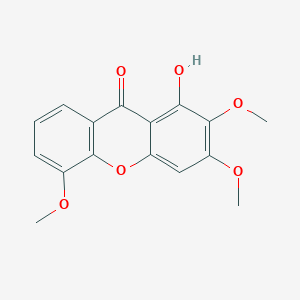

1-Hydroxy-2,3,5-trimethoxyxanthone

Vue d'ensemble

Description

1-Hydroxy-2,3,5-trimethoxyxanthen-9-one is a xanthone derivative with the molecular formula C16H14O6. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Hydroxy-2,3,5-trimethoxyxanthen-9-one can be synthesized through several methods. One common approach involves the methylation of 1-hydroxyxanthone using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of 1-Hydroxy-2,3,5-trimethoxyxanthen-9-one often involves the extraction from natural sources such as the herb Halenia elliptica D. Don. The compound can be isolated and purified using chromatographic techniques .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Hydroxy-2,3,5-trimethoxyxanthen-9-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert it into hydroxyxanthones.

Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Quinones.

Reduction: Hydroxyxanthones.

Substitution: Halogenated xanthones.

Applications De Recherche Scientifique

Chemistry

- Precursor for Synthesis : HM-1 serves as a precursor in the synthesis of more complex xanthone derivatives, facilitating the development of new materials with tailored properties .

Biology

- Antioxidant Properties : Research indicates that HM-1 exhibits potent antioxidant activities, which may contribute to cellular protection against oxidative stress .

- Antimicrobial Activity : The compound has been studied for its potential to combat various pathogens, including bacteria and viruses .

Medicine

- Anti-inflammatory Effects : HM-1 has shown promise in reducing inflammation in various models, making it a candidate for therapeutic applications in inflammatory diseases .

- Anticancer Potential : Preliminary studies suggest that HM-1 may induce apoptosis in cancer cells through mechanisms involving the PI3K/Akt signaling pathway .

- Neuroprotective Effects : Investigations into its role in neuronal signaling pathways indicate potential benefits for neurodegenerative conditions .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant effects of HM-1 using various assays (DPPH and ABTS). Results demonstrated a significant reduction in free radical activity compared to control groups, highlighting its potential as a natural antioxidant agent.

Case Study 2: Anticancer Mechanism

In vitro studies on cancer cell lines revealed that HM-1 can inhibit cell proliferation and induce apoptosis. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins, suggesting its role as a promising anticancer agent .

Mécanisme D'action

The mechanism of action of 1-Hydroxy-2,3,5-trimethoxyxanthen-9-one involves multiple pathways:

Vasodilator Action: The compound exerts vasodilatory effects through both endothelium-dependent and endothelium-independent mechanisms.

Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress, contributing to its potential therapeutic effects.

Comparaison Avec Des Composés Similaires

1-Hydroxy-2,3,5-trimethoxyxanthen-9-one can be compared with other xanthone derivatives:

1-Hydroxy-3,6,7-trimethoxyxanthone: Similar structure but different substitution pattern, leading to distinct chemical and biological properties.

1-Hydroxy-2,3,4,5-tetramethoxyxanthone: Additional methoxy group, which may enhance its antioxidant activity.

1-Hydroxy-2,3,4,7-tetramethoxyxanthone: Different substitution pattern affecting its reactivity and applications.

Activité Biologique

- Molecular Formula : C₁₆H₁₄O₆

- Molecular Weight : 302.28 g/mol

- CAS Number : 22804-49-5

- Melting Point : 184-186 °C

- Density : 1.3 ± 0.1 g/cm³

- Boiling Point : 513.5 ± 50.0 °C at 760 mmHg

Vasodilator Effects

HM-1 exhibits vasodilatory action through both endothelium-dependent and independent mechanisms. It enhances nitric oxide (NO) production and inhibits calcium influx via L-type voltage-operated calcium channels. Additionally, it may reduce intracellular calcium release mediated by protein kinase C (PKC) pathways:

- Mechanism :

- Endothelium-dependent : Involves NO signaling.

- Endothelium-independent : Inhibition of Ca²⁺ influx through L-type channels.

Anti-inflammatory Properties

Research indicates that HM-1 has protective effects against acute lung injury induced by lipopolysaccharide (LPS). This protection is likely due to:

- Increased expression of IκB-α protein.

- Suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.

Osteoclast Differentiation Inhibition

At a concentration of 1 µg/mL, HM-1 effectively inhibits osteoclast differentiation in co-cultures with mouse osteoblastic calvarial and bone marrow cells. This suggests potential applications in treating osteoporosis and other bone-related diseases.

Cytotoxicity Against Cancer Cells

Recent studies have shown that HM-1 exhibits cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. The specific mechanisms of action are still under investigation but may involve apoptosis induction and cell cycle arrest.

Study on Vasorelaxant Effects

A study conducted by Wang et al. (2024) investigated the vasorelaxant effects of HM-1 on rat coronary arteries. The results demonstrated significant vasodilation mediated by the mechanisms mentioned above, confirming its potential therapeutic role in cardiovascular diseases .

Anti-inflammatory Activity in Animal Models

In a separate study, HM-1 was tested in mouse models for its ability to mitigate LPS-induced lung injury. The findings revealed that treatment with HM-1 significantly reduced inflammatory markers and improved lung function, highlighting its therapeutic potential in inflammatory conditions .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

1-hydroxy-2,3,5-trimethoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O6/c1-19-9-6-4-5-8-13(17)12-10(22-15(8)9)7-11(20-2)16(21-3)14(12)18/h4-7,18H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFVKXGZKJBHJMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC3=CC(=C(C(=C3C2=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80945485 | |

| Record name | 1-Hydroxy-2,3,5-trimethoxy-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80945485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22804-49-5 | |

| Record name | 1-Hydroxy-2,3,5-trimethoxyxanthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022804495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxy-2,3,5-trimethoxy-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80945485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.